1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)-propan-2-yloxymethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)21-17(14-10-8-13(3)9-11-14)20-16-7-5-4-6-15(16)18-19-20/h4-12,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKNNFFGHWUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through an etherification reaction using propan-2-ol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the compound’s structural features allow it to bind to specific receptors or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of the target compound, highlighting substituent diversity and its impact on properties:
Key Observations :
- Substituent Diversity : The target compound’s isopropoxy group differs from analogs with nitroimidazole (antimicrobial activity ), methoxybenzyl (electron-withdrawing effects ), or cyclic ethers (enhanced solubility ).
- Melting Points : Nitroimidazole-containing analogs exhibit higher melting points (~167–170°C) due to strong intermolecular interactions, while cyclic ether derivatives (e.g., tetrahydropyran) have lower melting points (~101°C) .
- Synthesis Yields : Alkylation reactions (e.g., using K₂CO₃ in DMF) typically yield 40–80%, influenced by steric hindrance and leaving group reactivity .
Spectral and Analytical Data
- ¹H NMR : Aromatic protons in benzotriazole derivatives typically resonate at δ 7.3–8.1 ppm. The isopropoxy group’s methyl protons may appear as a doublet near δ 1.2–1.4 ppm, while the methylphenyl group’s CH₃ resonates at δ ~2.3–2.5 ppm .
- IR Spectroscopy: C-N stretches (~1289 cm⁻¹) and NO₂ vibrations (1539, 1330 cm⁻¹ in nitro-containing analogs) are characteristic .
Biological Activity
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole (CAS No. 172611-15-3) is a synthetic organic compound characterized by its unique chemical structure, which includes a benzotriazole ring. This compound has gained attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C17H19N3O
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a benzotriazole moiety linked to a propan-2-yloxy group and a 4-methylphenyl substituent.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated mild to moderate antibacterial and antifungal properties. Specifically, derivatives were tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results in inhibiting their growth .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Activity Type | Tested Strains | MIC (μg/mL) |
|---|---|---|---|
| 4c | Antibacterial | E. coli | 12.5 |
| 15a | Antifungal | Candida albicans | 25 |
| 20 | Protozoan Inhibitor | Trypanosoma cruzi | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzotriazole derivatives has been explored in several studies. These compounds were found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
Anticancer Activity
Recent investigations into the anticancer properties of benzotriazole derivatives have revealed their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and promoting programmed cell death. The mechanism involves the disruption of mitochondrial function and activation of caspases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various benzotriazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications enhanced antibacterial activity significantly.
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of benzotriazole derivatives in animal models of arthritis. The treatment resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.
- Anticancer Properties : A recent study assessed the cytotoxic effects of several benzotriazole derivatives on human breast cancer cells (MCF-7). The findings suggested that these compounds could inhibit cell growth effectively through apoptosis induction.
Q & A
Q. How can researchers optimize the synthesis of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, catalyst use, and purification techniques. For example:
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (e.g., benzotriazole functionalization) .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation efficiency, as seen in analogous benzotriazole syntheses .
- Purification : Recrystallization or column chromatography ensures purity, with yields up to 78–96% reported for related compounds .
- Table 1 : Key Reaction Conditions from Literature
| Reagent System | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aliphatic acid chlorides | Neat | None | 85–95 | |
| K₂CO₃-mediated alkylation | DMF | K₂CO₃ | 78–96 |
Q. What spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.0–9.2 ppm) and alkyl/ether groups (δ 1.2–5.6 ppm). For example, the propan-2-yloxy group shows characteristic splitting patterns .
- IR Spectroscopy : Identify C-O-C stretching (1272–1519 cm⁻¹) and benzotriazole ring vibrations (728–876 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N content (e.g., ±0.3% deviation) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for benzotriazole derivatives in single-crystal studies (R factor ≤ 0.05) .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted benzotriazole intermediates or regioisomers (e.g., Bt1 vs. Bt2 isomers) may form .
- Mitigation Strategies :
- Chromatographic Separation : Use silica gel columns to resolve isomers .
- Reaction Monitoring : Track progress via TLC or HPLC to optimize reaction times .
Advanced Research Questions
Q. How can mechanistic studies elucidate reaction pathways in the formation of this benzotriazole derivative?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction rates under varying temperatures to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in acid-catalyzed reactions .
- Computational Modeling : Employ DFT calculations to map energy barriers for intermediates, as applied to analogous triazole syntheses .
Q. How can researchers resolve contradictions in crystallographic data for benzotriazole derivatives?
- Methodological Answer :
- Data Validation : Cross-check SHELXL-refined structures with spectroscopic data to address discrepancies in bond lengths/angles .
- Twinned Data Handling : Use SHELXPRO to model twinned crystals, ensuring R-factor convergence below 0.05 .
- Multi-Method Refinement : Combine X-ray data with neutron diffraction for proton positioning in hydrogen-bonded networks .
Q. What methodologies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like SARS-CoV-2 Mpro, using fluorogenic substrates to measure IC₅₀ values. Note: Irreversible inactivation mechanisms require C145A mutant controls .
- Antifungal Bioassays : Compare efficacy against Colletotrichum gloeosporioides using agar dilution methods, with tebuconazole as a positive control .
- Docking Studies : Use AutoDock Vina to predict binding poses, aligning with crystallographic data (e.g., PDB: 6LU7) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the regioselectivity of benzotriazole alkylation?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish Bt1/Bt2 isomers, as regioselectivity depends on steric/electronic factors .
- Reaction Optimization : Adjust base stoichiometry (e.g., 0.5 eq. K₂CO₃ vs. 1 eq. KHCO₃) to favor specific isomers (75:25 ratio achievable) .
Methodological Tables
Table 2 : Key Spectroscopic Benchmarks for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| Benzotriazole ring | 7.35–9.21 (¹H) | 728–876 |
| Propan-2-yloxy ether | 1.2–1.4 (CH₃), 4.1–5.6 (OCH) | 1272–1519 |
| 4-Methylphenyl | 2.62 (CH₃), 7.01–7.55 (Ar-H) | 2993–3352 |
Table 3 : Biological Activity Comparison with Analogues
| Compound | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-[(4-Methylphenyl)...] | SARS-CoV-2 Mpro | Not reported | |
| 9c (Analog) | α-Glucosidase | 0.12 | |
| 4g (Analog) | Antifungal | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
